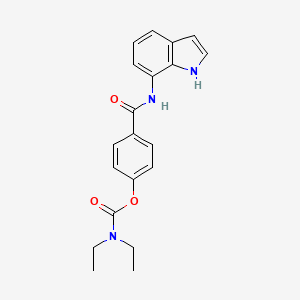
NAB-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAB-14 is a potent and selective chemical compound that acts as a non-competitive antagonist for GluN2C and GluN2D receptors. It has an IC50 value of 580 nanomolar for GluN1/GluN2D, demonstrating high potency. This compound exhibits remarkable selectivity of more than 800-fold towards recombinant GluN2C and GluN2D when compared to GluN2A and GluN2B. Furthermore, this compound possesses the ability to penetrate the blood-brain barrier effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAB-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction parameters to achieve high purity and yield .
Industrial Production Methods
This compound is produced on an industrial scale using advanced synthesis technologies. The production process involves the use of specialized equipment and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically synthesized in bulk quantities to meet the demands of research and development .
Chemical Reactions Analysis
Types of Reactions
NAB-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .
Scientific Research Applications
NAB-14 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the properties and functions of GluN2C and GluN2D receptors.
Biology: The compound is employed in biological studies to investigate the role of GluN2C and GluN2D receptors in various physiological processes.
Medicine: this compound is used in preclinical research to explore its potential therapeutic applications in neurological disorders.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting GluN2C and GluN2D receptors
Mechanism of Action
NAB-14 exerts its effects by acting as a non-competitive antagonist for GluN2C and GluN2D receptors. It binds to these receptors and inhibits their activity, thereby modulating the signaling pathways involved. The molecular targets of this compound include the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting these receptors, this compound can influence various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
NAB-15: Another non-competitive antagonist for GluN2C and GluN2D receptors with similar properties.
NAB-16: A compound with comparable selectivity and potency towards GluN2C and GluN2D receptors.
NAB-17: Exhibits similar pharmacological effects but with different pharmacokinetic properties.
Uniqueness of NAB-14
This compound is unique due to its high selectivity and potency towards GluN2C and GluN2D receptors. It also has the ability to effectively penetrate the blood-brain barrier, making it a valuable tool for research in neuroscience and pharmacology .
Properties
IUPAC Name |
[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIKJOMEYPSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

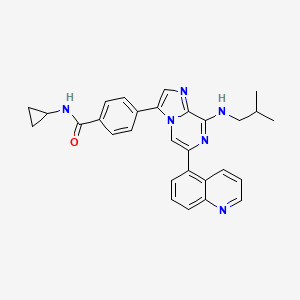

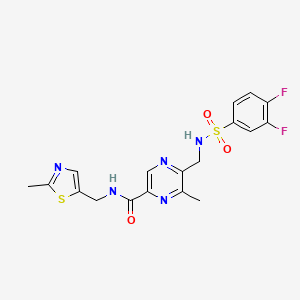
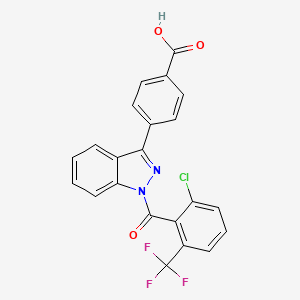
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)
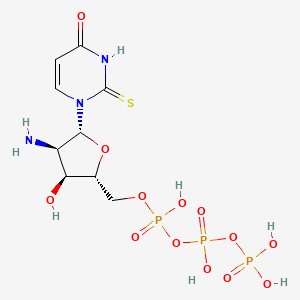
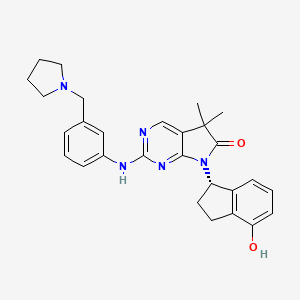
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
